2-Thiophenecarboxylic acid, 4-(4-amino-2-pyridinyl)-
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Overview
Description
2-Thiophenecarboxylic acid, 4-(4-amino-2-pyridinyl)-: is a chemical compound with the following properties:
IUPAC Name: 4-amino-5-bromo-2-thiophenecarboxylic acid
Molecular Formula: CHBrNOS
Molecular Weight: 222.06 g/mol
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of an amino group onto the thiophene ring. Specific methods may vary, but a common approach is the reaction of 2-bromo-4-nitrothiophene with an amine (such as 2-aminopyridine) followed by reduction of the nitro group to the amino group.
Reaction Conditions::Amination: 2-bromo-4-nitrothiophene reacts with 2-aminopyridine in a solvent (e.g., DMF or DMSO) with a base (e.g., potassium carbonate) at elevated temperatures.
Reduction: The nitro group is reduced to the amino group using a reducing agent (e.g., SnCl or Fe) in an appropriate solvent.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. detailed industrial protocols are proprietary and not widely available.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substituents on the pyridine ring can be modified via substitution reactions.
Reduction: The nitro group can be reduced to the amino group.
Amination: 2-aminopyridine, base, elevated temperature.
Reduction: Reducing agents (SnCl, Fe), appropriate solvent.
Major Products:: The major product is 4-(4-amino-2-pyridinyl)-2-thiophenecarboxylic acid.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to heterocyclic compounds and their biological activities.
Medicine: Potential therapeutic applications (e.g., anti-inflammatory or antimicrobial properties).
Industry: As an intermediate in pharmaceutical synthesis.
Mechanism of Action
The exact mechanism of action is context-dependent and may involve interactions with specific enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
Remember that scientific advancements continually expand our understanding of compounds, so ongoing research is essential.
Biological Activity
2-Thiophenecarboxylic acid, 4-(4-amino-2-pyridinyl)- (CAS No. 893730-35-3) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxylic acid group and an amino-pyridine moiety. This unique structure contributes to its pharmacological properties.
- Molecular Formula : C10H8N2O2S
- Molecular Weight : 224.25 g/mol
Antimicrobial Properties
Research has shown that derivatives of thiophene carboxylic acids exhibit antimicrobial activity. A study synthesized several thiourea derivatives from 2-thiophenecarboxylic acid, demonstrating notable antifungal activity against various strains, including Candida albicans and Aspergillus niger .
Compound | Activity | Tested Strains | IC50 (µg/mL) |
---|---|---|---|
Thiourea Derivative 1 | Antifungal | C. albicans | 15 |
Thiourea Derivative 2 | Antifungal | A. niger | 20 |
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Cell Line | Inhibition (%) at 50 µM | Mechanism |
---|---|---|
HeLa | 70 | Apoptosis via caspase activation |
MCF-7 | 65 | Cell cycle arrest |
The biological activity of 2-thiophenecarboxylic acid, 4-(4-amino-2-pyridinyl)- is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in DNA replication and repair, contributing to its anticancer effects.
- Receptor Binding : It has been suggested that the amino-pyridine moiety allows for interaction with various receptors, which may modulate signaling pathways related to cell growth and apoptosis.
Case Studies
- Antifungal Activity Study : A recent study evaluated the antifungal efficacy of several thiophene derivatives, including the target compound. Results indicated a dose-dependent response with significant activity against fungal infections .
- Cancer Cell Proliferation Inhibition : In a controlled laboratory setting, the compound was tested against multiple cancer cell lines. The results showed promising inhibition rates, leading to further investigations into its potential as an anticancer agent.
Properties
CAS No. |
893730-35-3 |
---|---|
Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
4-(4-aminopyridin-2-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-7-1-2-12-8(4-7)6-3-9(10(13)14)15-5-6/h1-5H,(H2,11,12)(H,13,14) |
InChI Key |
FRIKOWQFDKCMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N)C2=CSC(=C2)C(=O)O |
Origin of Product |
United States |
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